molecular formula C7H6F2N2O2 B1433948 Methyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate CAS No. 1803581-68-1

Methyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate

Cat. No. B1433948
CAS RN: 1803581-68-1
M. Wt: 188.13 g/mol
InChI Key: NNMIIMRWDRSFRQ-UHFFFAOYSA-N
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Description

“Methyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate” is a chemical compound with the molecular formula C7H6F2N2O2 and a molecular weight of 188.13 . It is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound that contains two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including “Methyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate”, is a topic of interest in organic chemistry . Various synthetic approaches have been applied in preparing pharmacologically active decorated diazines, with special care on pyrimidines . These methods have served to create molecules with improved druglikeness and ADME-Tox properties .


Molecular Structure Analysis

The molecular structure of “Methyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate” includes a pyrimidine ring, two fluorine atoms, and a methyl ester group . The presence of fluorine atoms can significantly influence the compound’s reactivity and properties.

Scientific Research Applications

Synthesis and Applications in Heterocyclic Chemistry

Methyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate is utilized in the synthesis of diverse heterocyclic compounds. It has been employed in the development of efficient methodologies for accessing 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores, which are significant in large-scale synthesis and for creating heterocyclic analogues (Morgentin et al., 2009). The compound is also instrumental in the diastereocontrol of reactions, as demonstrated in the synthesis of voriconazole, a broad-spectrum triazole antifungal agent (Butters et al., 2001). Additionally, it serves as a building block in creating antimicrobial agents by undergoing various chemical transformations, proving its versatility in synthesizing pyrimidinones and oxazinones (Hossan et al., 2012).

Contributions to Fluorinated Heterocycles Synthesis

The compound plays a significant role in the synthesis of partially fluorinated heterocycles, illustrating its importance in reactions with bidentate nitrogen nucleophiles to yield pyrimidine, 2H-pyrido[1,2-a]pyrimidine, and [1,3,5]triazine derivatives. These compounds have potential applications in various fields, including medicinal chemistry and material science (Chi et al., 2000).

Impact on Medicinal Chemistry

Methyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate is integral in medicinal chemistry for synthesizing compounds with biological activity. For instance, it is used in creating inhibitors of NF-kappaB and AP-1 gene expression, indicating its potential in developing therapeutic agents (Palanki et al., 2000). It also contributes to the formation of coordination complexes with antioxidant properties, which are crucial in studying oxidative stress-related diseases (Chkirate et al., 2020).

properties

IUPAC Name

methyl 2,2-difluoro-2-pyrimidin-5-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O2/c1-13-6(12)7(8,9)5-2-10-4-11-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMIIMRWDRSFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CN=CN=C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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